molecular formula C23H19FN4O2S B2391225 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 920249-18-9

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2391225
CAS No.: 920249-18-9
M. Wt: 434.49
InChI Key: MEFCLGQCVOWTDQ-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H19FN4O2S and its molecular weight is 434.49. The purity is usually 95%.
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Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Ring : The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
  • Introduction of the Fluorophenyl Group : This is achieved via nucleophilic aromatic substitution.
  • Ether Linkage Formation : The ether linkage is formed by reacting the pyridazine derivative with an appropriate alkylating agent in the presence of a base.

The final structure features a thiazole moiety, which is critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features, including the fluorophenyl group and thiazole ring, facilitate binding to these targets, modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-710.5Apoptosis induction
Compound BHT-298.7Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial qualitative screenings suggest moderate activity against several bacterial strains, with further quantitative assays revealing minimum inhibitory concentrations (MICs) that indicate potential as an antibacterial agent.

Bacterial StrainMIC (μg/mL)
E. faecalis32
S. saprophyticus2

Case Studies

  • In Vivo Studies : In vivo models have demonstrated that administration of this compound leads to a reduction in tumor size in xenograft models, indicating its potential as an anticancer therapeutic.
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of the compound with target proteins, revealing strong interactions that correlate with observed biological activities.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S/c1-15-21(31-23(26-15)17-5-3-2-4-6-17)22(29)25-13-14-30-20-12-11-19(27-28-20)16-7-9-18(24)10-8-16/h2-12H,13-14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFCLGQCVOWTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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